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Compound of Interest

3,3,4,4,5,5,5-Heptafluoropentan-1-
Compound Name: |
o

Cat. No.: B1597438

3,3,4,4,5,5,5-Heptafluoropentan-1-ol, identified by CAS number 755-40-8, is a partially
fluorinated alcohol that is garnering significant interest within the scientific community.[1][2] As
a member of the broad class of per- and polyfluoroalkyl substances (PFAS), its structure,
CsHsF70, features a robust CsF7 perfluoroalkyl moiety connected to a non-fluorinated ethyl
alcohol segment.[3] This unique molecular architecture bestows a combination of properties—
high polarity, potent hydrogen-bonding capabilities, and low nucleophilicity—making it a
valuable tool in modern organic synthesis and a compelling building block in medicinal
chemistry.[4][5]

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary
drug development, often leading to enhanced metabolic stability, increased bioavailability, and
improved binding affinity of therapeutic agents.[6] Fluorinated alcohols, such as 3,3,4,4,5,5,5-
heptafluoropentan-1-ol, serve as critical intermediates and specialized solvents in this pursuit.
[4][6] This guide provides an in-depth examination of its physicochemical properties,
spectroscopic signature, synthesis, applications, and handling protocols, designed for
researchers, scientists, and drug development professionals seeking to leverage its unique
characteristics.

Part 1: Core Physicochemical and Structural
Properties
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Understanding the fundamental properties of a molecule is the first step toward its effective
application. The defining feature of 3,3,4,4,5,5,5-heptafluoropentan-1-ol is the juxtaposition of
a hydrophilic alcohol head and a highly fluorinated, lipophilic tail.

Chemical Structure

The structure consists of a five-carbon chain where the terminal carbon is part of a primary
alcohol, and the seven hydrogens on carbons 3, 4, and 5 are substituted with fluorine atoms.

Caption: Chemical structure of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol.

Physicochemical Data Summary

The following table consolidates the key physicochemical properties of this compound,
essential for experimental design and safety assessments.

Property Value Source(s)
CAS Number 755-40-8 [1][2]
Molecular Formula CsHsF70 [1112]
Molecular Weight 214.08 g/mol [1][2]
IUPAC Name 3344555 [7]

heptafluoropentan-1-ol

1,1,1,2,2,3,3-Heptafluoro-5-

Synonym hydroxypentane 11i7]
Physical Form Liquid [7]
Flash Point 116-117°C at 630 mmHg [7]
Vapor Pressure 47.1 mmHg at 25°C [8]
Storage Temperature Ambient Temperature [7]

Part 2: Analytical Characterization & Spectroscopic
Profile
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Accurate structural confirmation is paramount in research. The following section details the
expected spectroscopic data for 3,3,4,4,5,5,5-heptafluoropentan-1-ol, providing a framework
for its identification and quality control. The causality behind spectral features lies in how the
molecule's distinct electronic environments interact with electromagnetic radiation.

Workflow for Spectroscopic Elucidation

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for

structural confirmation.

Caption: Logical workflow for structural confirmation.

Expected Spectroscopic Data

e IH NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The
methylene protons adjacent to the hydroxyl group (-CH20H) would appear furthest downfield
(approx. 3.7-3.9 ppm) as a triplet, due to deshielding by the electronegative oxygen. The
second methylene group (-CHz2CF2-) would appear further upfield (approx. 2.1-2.4 ppm) as a
complex multiplet (a triplet of triplets) due to coupling with both the adjacent CHz and CF2
groups. The hydroxyl proton (OH) would appear as a broad singlet that can exchange with
D20, with a chemical shift that is highly dependent on concentration and solvent.

19F NMR Spectroscopy: This is a definitive technique for this compound. Three distinct
signals are expected. The -CFs group will appear as a triplet. The two non-equivalent -CF2-
groups will each appear as complex multiplets due to coupling with each other and the
adjacent -CFs and -CHz- groups.

13C NMR Spectroscopy: Five carbon signals are anticipated. The carbon bearing the
hydroxyl group (C1) will be in the typical range for an alcohol (approx. 60 ppm). The C2
carbon will be adjacent to the fluorinated segment, shifting it slightly. The three fluorinated
carbons (C3, C4, C5) will exhibit characteristic C-F coupling, resulting in split signals, and
their chemical shifts will be significantly influenced by the attached fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: a broad,
strong absorption band in the region of 3200-3600 cm~1 characteristic of the O-H stretching
vibration of the alcohol, and several very strong, sharp absorption bands in the 1100-1300
cm~* region, which are indicative of C-F bond stretching.
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e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*)
corresponding to the molecular weight of 214.08. Common fragmentation patterns would
involve the loss of water (M-18), and cleavage of the C-C bonds, leading to fragments
representing the fluorinated alkyl chain and the hydrocarbon portion.

Part 3: Synthesis Strategies and Chemical
Reactivity

While a specific, published synthesis for 3,3,4,4,5,5,5-heptafluoropentan-1-ol is not readily
available in the initial search, its synthesis can be logically inferred from established methods
for creating fluorinated alcohols.[6]

Plausible Synthetic Protocol

A common and effective strategy involves the reduction of a corresponding fluorinated carbonyl
compound.

Step 1: Synthesis of the Carbonyl Precursor The synthesis would likely begin with a readily
available fluorinated starting material, such as heptafluorobutyryl chloride (CsF7COCI), and
extend the carbon chain. This could be achieved via a Grignard reaction or other carbon-
carbon bond-forming strategies to generate an intermediate like 1,1,1,2,2,3,3-heptafluoro-5-
oxopentanal.

Step 2: Reduction to the Primary Alcohol The intermediate carbonyl compound (an aldehyde or
ketone) is then reduced to the primary alcohol. This is a standard transformation for which
several reliable reagents can be employed.

o Prepare the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with
a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

o Charge the Reductant: A solution of a reducing agent, such as sodium borohydride (NaBHa4)
in ethanol or lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether, is added to the
flask under a nitrogen atmosphere. Causality: NaBHa is a milder, more selective reagent
suitable for reducing aldehydes and ketones without affecting other functional groups,
making it a safe and effective choice. LiAlH4 is more powerful but requires more stringent
anhydrous conditions.
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e Substrate Addition: The fluorinated carbonyl precursor, dissolved in an appropriate solvent, is
added dropwise to the stirred suspension of the reducing agent at 0°C. Causality: Slow,
cooled addition is crucial to control the exothermic reaction and prevent side reactions.

e Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred
until completion (monitored by TLC or GC-MS). The reaction is then carefully quenched by
the slow addition of water, followed by an acidic workup (e.g., with dilute HCI) to neutralize
excess reductant and protonate the resulting alkoxide.

o Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl
ether), washed with brine, dried over an anhydrous salt (e.g., MgSOa4), and concentrated
under reduced pressure. The crude product is then purified by fractional distillation or column
chromatography to yield pure 3,3,4,4,5,5,5-heptafluoropentan-1-ol.

Part 4: Applications in Modern Chemical &
Pharmaceutical Research

The unique properties of fluorinated alcohols make them more than just synthetic
intermediates; they are powerful tools that can enable challenging chemical transformations.[5]

As a Specialty Solvent and Reaction Promoter

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol
(TFE) are known to dramatically influence reaction rates and selectivities, particularly in C-H
activation and reactions involving cationic intermediates.[9][10] 3,3,4,4,5,5,5-
Heptafluoropentan-1-ol is expected to share these beneficial characteristics.

o Mechanism of Action: The promoting effect stems from its strong hydrogen-bond donating
ability, which can activate electrophiles and stabilize transition states.[5][10] Its low
nucleophilicity prevents it from participating as a reactant, and its high polarity can facilitate
the dissolution of polar reagents and stabilize charged intermediates.[5][10]

As a Fluorinated Building Block in Drug Discovery

The title compound is an excellent precursor for introducing the CsF7(CHz)2- moiety into drug
candidates.
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» Bioisosteric Replacement: The heptafluoropentyl group can be used as a bioisostere for
other lipophilic groups. Its strong electron-withdrawing nature can modulate the pKa of
nearby functional groups, influencing drug-receptor interactions and absorption profiles.

o Metabolic Blocking: The C-F bond is exceptionally strong. Introducing the fluorinated tail can
block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a
drug.[6]

o Conformational Control: The bulky and rigid nature of the perfluoroalkyl segment can lock the
molecule into a specific conformation, which can be advantageous for optimizing binding to a
biological target.

It is also available as a specialty chemical for applications in proteomics research, though the
specific use case is not detailed in the provided search results.[1]

Part 5: Safety, Handling, and Hazard Management

As with any chemical, a thorough understanding of the associated hazards is essential for safe
laboratory practice. 3,3,4,4,5,5,5-Heptafluoropentan-1-ol is classified as a hazardous

substance.
Pictogram Signal Word Hazard Statements
H226: Flammable liquid and
y vapor. H315: Causes skin
walt text . irritation.[11][12] H319: Causes
Warning _ S
Balt text serious eye irritation.[11]

H335: May cause respiratory
irritation.[11]

Recommended Handling and First-Aid Protocols

Prevention & Personal Protective Equipment (PPE):

e P261 & P271: Avoid breathing fumes/mist/vapors and use only outdoors or in a well-
ventilated area, such as a chemical fume hood.[11]
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e P280: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety
goggles/face shield.[11][13]

o P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
[13]

» Grounding and bonding of containers and receiving equipment should be implemented to
prevent static discharge.[13]

Emergency Response & First-Aid Measures:

e |F INHALED (P304+P340): Remove the person to fresh air and keep them comfortable for
breathing.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate
medical attention.[11][13]

e |IF ON SKIN (P302+P352): Wash with plenty of soap and water.[11][13] If skin irritation
occurs, get medical advice.[13] Contaminated clothing should be removed and washed
before reuse.[11]

e IFIN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.[11][13]
If eye irritation persists, get medical attention.[13]

e |F SWALLOWED: Do NOT induce vomiting. Rinse mouth with water. Never give anything by
mouth to an unconscious person. Seek immediate medical attention.[13]

Storage and Disposal:
o P403+P233: Store in a well-ventilated place. Keep the container tightly closed.[11]
e P405: Store locked up.[11]

o P501: Dispose of contents and container to an approved waste disposal plant in accordance
with local, regional, and national regulations.[11]

Conclusion
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3,3,4,4,5,5,5-Heptafluoropentan-1-ol represents a highly functionalized and versatile
molecule at the interface of organic synthesis and materials science. Its distinct combination of
a reactive primary alcohol and a stable, electron-withdrawing fluorinated chain provides a
unique handle for molecular design. For drug development professionals, it is a valuable
building block for enhancing key pharmacokinetic properties. For synthetic chemists, it serves
not only as a precursor but also as a potential performance-enhancing solvent capable of
promoting difficult chemical reactions. Adherence to rigorous safety protocols is essential for
harnessing its full potential in the laboratory. As research into fluorinated compounds continues
to expand, the importance and application of specialized reagents like 3,3,4,4,5,5,5-
heptafluoropentan-1-ol are set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-755-40-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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